Brexpiprazole 5-1H-Quinolin-2-one
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Overview
Description
Preparation Methods
Brexpiprazole is synthesized through a multi-step chemical process. One of the key synthetic routes involves the reaction of 7-hydroxy-2(1H)-quinolinone with chlorobromobutane to form 7-(4-chlorobutoxy)-1H-quinolin-2-one. This intermediate is then reacted with benzothiophenepiperazine hydrochloride to yield Brexpiprazole . Industrial production methods often involve optimizing reaction conditions such as temperature, solvents, and bases to achieve high yield and purity .
Chemical Reactions Analysis
Brexpiprazole undergoes various chemical reactions, including substitution and coupling reactions. Common reagents used in these reactions include potassium carbonate and sodium carbonate as bases, and N,N-dimethylacetamide as a solvent . The major products formed from these reactions are intermediates that are further processed to yield the final compound, Brexpiprazole .
Scientific Research Applications
Brexpiprazole has a wide range of scientific research applications. In chemistry, it is used as a reference material for analytical studies . In biology and medicine, it is extensively studied for its pharmacological properties and therapeutic potential in treating psychiatric disorders such as schizophrenia and major depressive disorder . Additionally, Brexpiprazole is being investigated for its potential use in treating other psychiatric conditions like post-traumatic stress disorder .
Mechanism of Action
Brexpiprazole exerts its effects by acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This unique mechanism of action helps modulate the activity of these neurotransmitters in the brain, thereby alleviating symptoms of psychiatric disorders . The compound’s ability to act as both an agonist and antagonist depending on the receptor type and context contributes to its therapeutic efficacy and favorable side effect profile .
Comparison with Similar Compounds
Brexpiprazole is structurally similar to aripiprazole, another atypical antipsychotic . Both compounds act as partial agonists at dopamine D2 receptors and serotonin 5-HT1A receptors, but Brexpiprazole has a lower intrinsic activity at the D2 receptor and stronger antagonism at the 5-HT2A receptor compared to aripiprazole . This difference in receptor binding affinities results in Brexpiprazole having potentially fewer side effects such as akathisia and extrapyramidal symptoms . Other similar compounds include cariprazine and lurasidone, which also belong to the class of atypical antipsychotics and share some pharmacological properties with Brexpiprazole .
Properties
Molecular Formula |
C25H27N3O2S |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
5-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O2S/c29-25-10-9-19-21(26-25)5-3-7-23(19)30-17-2-1-12-27-13-15-28(16-14-27)22-6-4-8-24-20(22)11-18-31-24/h3-11,18H,1-2,12-17H2,(H,26,29) |
InChI Key |
BOAYMRGERLOOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC=CC3=C2C=CC(=O)N3)C4=C5C=CSC5=CC=C4 |
Origin of Product |
United States |
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